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Compound of Interest

Compound Name: MI-503

Cat. No.: B15623653

MI-503 is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia
(MLL) interaction, which has demonstrated significant therapeutic potential in preclinical models
of various cancers, including MLL-rearranged leukemias and hepatocellular carcinoma.[1][2][3]
[4] This technical guide provides an in-depth overview of the pharmacokinetic properties and
bioavailability of MI-503 in mice, compiled from available research. The information is intended
for researchers, scientists, and professionals in drug development.

Core Pharmacokinetic Parameters

MI-503 exhibits favorable drug-like properties, including a promising pharmacokinetic profile
and metabolic stability in mice.[5][6] Notably, it demonstrates high oral bioavailability, a critical
characteristic for clinical translation.[1][7][8]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic findings for MI-503 in mice following a
single dose administration.
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Route of L. o L.
Parameter o . Dose Finding Citation
Administration

Oral Oral (p.0.) vs. 30 mg/kg (p.o.),
R : _ ~75% (115107181
Bioavailability Intravenous (i.v.) 15 mg/kg (i.v.)
Achieved high
Blood ) )
) Intravenous (i.v.) 15 mg/kg levels in [1]
Concentration )
peripheral blood.
Achieved high
Blood 30 mg/kg and ]
] Oral (p.o.) levels in [1]
Concentration 100 mg/kg

peripheral blood.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The
following sections outline the experimental designs employed in the pharmacokinetic and in
vivo efficacy studies of MI-503 in mice.

Pharmacokinetic Studies

Pharmacokinetic properties of MI-503 were assessed in mice to determine its absorption,
distribution, and overall exposure after intravenous and oral administration.[1]

¢ Animal Model: BALB/c nude mice were utilized for these studies.[1]
e Dosing:

o Intravenous (i.v.) administration: 15 mg/kg.[1]

o Oral (p.0.) gavage: 30 mg/kg and 100 mg/kg.[1]

o Sample Collection: Blood samples were collected from the peripheral blood at various time
points following drug administration.[1]

¢ Analysis: The concentration of MI-503 in the blood samples was quantified to determine the
pharmacokinetic profile.[1]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.selleckchem.com/products/mi-503.html
https://www.medchemexpress.com/MI-503.html
https://chemgood.com/product/359
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/product/b15623653?utm_src=pdf-body
https://www.benchchem.com/product/b15623653?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/product/b15623653?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vivo Efficacy Studies

MI-503 has been evaluated in several mouse models of cancer to determine its anti-tumor
activity.

Animal Model: BALB/c nude mice were implanted with human MLL leukemia cells (MV4;11).

[1]

o Treatment: Once tumors were established, mice were treated once daily with MI-503 at a
dose of 60 mg/kg via intraperitoneal (i.p.) injection.[1][6]

¢ Vehicle: A solution of 25% DMSO, 25% PEG400, and 50% PBS was used as the vehicle for
control groups.[7][9]

o Animal Model: Athymic nude mice were implanted with human HCC cells (HepG2 or Hep3B).
[2]

o Treatment: Once tumors reached a volume of approximately 100 mms3, mice were treated
once daily with MI-503 at a dose of 35 mg/kg via intraperitoneal (i.p.) injection.[2]

» Animal Model: A subcutaneous osteosarcoma xenograft mouse model was established using
143B cells.[10][11]

o Treatment: Mice were treated with MI-503 at a dose of 10 mg/kg via intraperitoneal (i.p.)
injection for 13 days.[10]

Mechanism of Action and Experimental Workflow

MI-503 functions by disrupting the critical interaction between menin and MLL fusion proteins,
which is essential for the leukemogenic activity in MLL-rearranged leukemias.[4][5] This
inhibition leads to a reversal of the gene expression signature associated with MLL-rearranged
leukemia cells, promoting their differentiation.[1]

Below are diagrams illustrating the mechanism of action of MI-503 and a typical experimental
workflow for in vivo studies.
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Caption: Mechanism of action of MI-503 in MLL-rearranged leukemia.
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Caption: General experimental workflow for in vivo efficacy studies of MI-503.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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